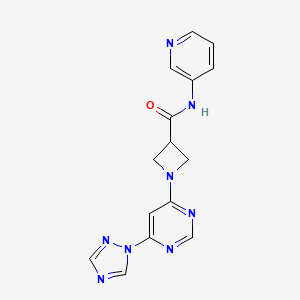

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Description

This compound features a pyrimidine core substituted at position 6 with a 1,2,4-triazole moiety, linked to an azetidine ring bearing a carboxamide group at position 3. The carboxamide is further substituted with a pyridin-3-yl group. Though direct pharmacological data are unavailable in the provided evidence, structural analogs (e.g., agrochemicals and pharmaceuticals) suggest applications in drug discovery, particularly targeting enzymes or receptors where heterocyclic systems play critical roles .

Properties

IUPAC Name |

N-pyridin-3-yl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N8O/c24-15(21-12-2-1-3-16-5-12)11-6-22(7-11)13-4-14(19-9-18-13)23-10-17-8-20-23/h1-5,8-11H,6-7H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUSKKFJIGMSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 246.23 g/mol. The structural representation includes a triazole ring fused to a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.23 g/mol |

| CAS Number | 2380071-96-3 |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. The triazole and pyrimidine moieties are known to inhibit key enzymes involved in nucleic acid synthesis and cellular proliferation.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives based on similar structures showed significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (colon cancer) | 6.2 |

| T47D (breast cancer) | 27.3 |

These results indicate that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation .

Case Study 1: Anti-Tubercular Activity

A recent study synthesized a series of azetidine derivatives similar to our compound and tested them against M. tuberculosis. Among these, several compounds exhibited promising anti-tubercular activity with IC50 values significantly lower than those of standard treatments .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human embryonic kidney (HEK-293) cells, revealing that it was non-toxic at effective concentrations against cancer cells. This finding supports the potential for therapeutic applications with minimal side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key differences between the target compound and structurally related molecules from the evidence:

Key Observations

’s compound, with ethyl and phenyl groups, has a higher molecular weight (374.4 vs. ~330.33), suggesting reduced solubility but improved membrane permeability in hydrophobic environments .

Heterocyclic Core Variations

- The pyrazolo[3,4-b]pyridine system in differs from the pyrimidine-triazole core of the target compound. Such variations may alter binding modes in enzyme inhibition, as fused heterocycles often exhibit distinct electronic profiles .

- ’s 1,2,3-triazole derivative emphasizes the role of electron delocalization in stabilizing molecular conformations, a feature shared with the target compound’s 1,2,4-triazole moiety .

Functional Group Impact on Stability The chloro and ethoxy groups in ’s agrochemical suggest electron-withdrawing effects that enhance intermolecular interactions (e.g., hydrogen bonding), a design principle applicable to pharmaceuticals for improving target affinity .

Structure-Activity Relationship (SAR) Insights

- Triazole Systems : Both 1,2,4-triazole (target compound) and 1,2,3-triazole () exhibit electron delocalization, but substitution patterns influence hydrogen-bonding capacity. For example, ’s crystal structure reveals shortened C–N bonds (1.348–1.366 Å vs. typical 1.47 Å), enhancing stability .

- Pyridine/Pyrimidine Hybrids : Pyrimidine-triazole hybrids (target compound) may offer better π-π stacking with aromatic residues in enzymes compared to pyridine-triazole systems (), which are more common in agrochemicals .

Q & A

Basic: What are the optimal synthetic routes for 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide?

The synthesis typically involves multi-step strategies to assemble the azetidine core, pyrimidine-triazole moiety, and pyridinyl carboxamide. Key steps include:

- Nucleophilic substitution : To attach the triazole group to the pyrimidine ring under controlled pH (6.5–7.5) and temperatures (60–80°C) .

- Cyclization : Formation of the azetidine ring via intramolecular amidation, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

- Coupling reactions : Amide bond formation between the azetidine and pyridin-3-amine using coupling agents (e.g., EDC/HOBt) in DMF .

Critical parameters include solvent choice (DMF or THF), stoichiometric ratios, and purification via column chromatography (silica gel, eluent: EtOAc/hexane) .

Basic: Which analytical techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., pyridinyl protons at δ 8.6–8.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) using C18 columns and gradient elution (acetonitrile/water) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peaks) .

- X-ray Crystallography : Resolves 3D conformation, particularly for azetidine ring puckering and triazole-pyrimidine planarity .

Basic: How is biological activity assessed for this compound?

- In vitro assays :

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains .

- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (IC₅₀ values reported in µM) .

- Target identification :

- Surface Plasmon Resonance (SPR) : Binds to kinases (e.g., EGFR, CDK2) with dissociation constants (Kd) .

- X-ray co-crystallization : Maps binding interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Advanced: How should researchers address contradictions in biological activity data?

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Purity verification : Re-analyze compound via HPLC and NMR to exclude impurities .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cellular assays to confirm target engagement .

Advanced: What methodologies elucidate the mechanism of action?

- Kinase inhibition profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies primary targets .

- Site-directed mutagenesis : Tests binding pocket residues (e.g., kinase gatekeeper mutations) .

- Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein thermal stability shifts .

Advanced: How can computational modeling optimize this compound's design?

- Docking studies : AutoDock Vina or Schrödinger predicts binding poses with kinase targets (e.g., triazole-pyrimidine interactions) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates reaction pathways for azetidine ring formation .

- QSAR models : Correlates substituent modifications (e.g., pyridinyl vs. pyrazinyl) with bioactivity .

Advanced: What methods assess stability and solubility for formulation studies?

- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C common for azetidines) .

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Solubility : Shake-flask method in PBS or simulated gastric fluid (use UV-Vis for quantification) .

Advanced: How are structure-activity relationships (SAR) explored?

- Substituent variation : Synthesize analogs with modified triazole (e.g., 1,2,3-triazole) or pyrimidine groups (e.g., 5-fluoro) .

- Bioisosteric replacement : Replace azetidine with piperidine to assess ring size impact on target binding .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical H-bond acceptors (e.g., triazole N2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.